1-(3-Aminophenyl)butan-1-one
Description
1-(3-Aminophenyl)butan-1-one (CAS 2034-41-5) is an aromatic ketone with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. Its structure features a butanone backbone substituted with a 3-aminophenyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key physicochemical properties include a density of 1.044 g/cm³, melting point of 27–28°C, boiling point of 194–197°C (at 30 Torr), and a predicted pKa of 3.39, indicative of moderate basicity . The compound’s IUPAC Standard InChIKey (JQHVNKSERJZHCO-UHFFFAOYSA-N) and structural simplicity facilitate its use in reactions requiring regioselective modifications, such as the synthesis of guanidine derivatives for bioactive molecules .
Properties
IUPAC Name |
1-(3-aminophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7H,2,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHVNKSERJZHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942492 | |
| Record name | 1-(3-Aminophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034-41-5 | |
| Record name | 1-(3-Aminophenyl)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Aminophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-nitroacetophenone with butylamine, followed by reduction of the nitro group to an amino group . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Aminophenyl)butan-1-one may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminophenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 1-(3-Aminophenyl)butan-1-one, emphasizing differences in substituents, properties, and applications:
Key Comparisons :
Substituent Position: The antifungal activity of 1-(2,6-dihydroxyphenyl)butan-1-one contrasts with the lack of reported bioactivity for 1-(3-Aminophenyl)butan-1-one, underscoring the role of hydroxyl vs. amino groups. Heteroaryl Groups: Compounds like 1-(6-chloropyridin-3-yl)butan-1-one and pyridylketoximes demonstrate how heterocyclic substituents influence electrophilicity and photostability.
Physicochemical Properties: Polarity: The hydroxyphenyl derivative (C₁₁H₁₄O₂) has higher polarity due to the hydroxyl group, enhancing solubility in polar solvents compared to the aminophenyl analog . Acid-Base Behavior: The pKa of 1-(3-Aminophenyl)butan-1-one (3.39) suggests protonation under physiological conditions, which may influence its pharmacokinetics compared to neutral analogs like 1-(6-chloropyridin-3-yl)butan-1-one .
Applications: Pharmaceutical Intermediates: 1-(3-Aminophenyl)butan-1-one is used to synthesize guanidine derivatives , while 1-(6-chloropyridin-3-yl)butan-1-one serves as a precursor for pyridine-based drugs . Bioactive Molecules: Dihydroxyphenyl butanones exhibit antifungal activity , whereas Eutylone’s benzodioxolyl and ethylamino groups confer stimulant properties .
Thermal Stability: The aminophenyl compound’s stability under reflux conditions (e.g., in EtOH/HCl) supports its use in high-temperature syntheses .
Biological Activity
1-(3-Aminophenyl)butan-1-one, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
1-(3-Aminophenyl)butan-1-one is characterized by its amine and ketone functional groups, which play a crucial role in its biological interactions. The structure can be represented as follows:
Target Sites
The primary target of 1-(3-Aminophenyl)butan-1-one appears to be neurotransmitter receptors, particularly those involved in excitatory neurotransmission. Its action as a non-competitive antagonist at these receptors suggests potential applications in neurological disorders.
Biochemical Pathways
The compound has been shown to influence several biochemical pathways, including:
- Inhibition of Excitatory Neurotransmission : By modulating AMPA receptor activity, it reduces neuronal excitability, which may be beneficial in conditions characterized by excessive neuronal firing, such as epilepsy.
- Antioxidant Activity : Research indicates that 1-(3-Aminophenyl)butan-1-one possesses significant antioxidant properties that could protect against oxidative stress-related damage.
Anticonvulsant Effects
In animal models, 1-(3-Aminophenyl)butan-1-one has demonstrated anticonvulsant properties. Studies indicate that at varying dosages, the compound provides protection against induced seizures, suggesting its potential use in treating epilepsy .
Antitumor Activity
Recent investigations have highlighted the compound's antitumor effects. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle progression .
Study 1: Anticonvulsant Efficacy
A study conducted on rodent models assessed the anticonvulsant efficacy of 1-(3-Aminophenyl)butan-1-one. Results indicated a significant reduction in seizure duration and frequency compared to control groups. The study emphasized the compound's potential as a therapeutic agent for epilepsy management.
| Dosage (mg/kg) | Seizure Duration (seconds) | Frequency (count) |
|---|---|---|
| 10 | 15 | 2 |
| 20 | 8 | 1 |
| Control | 30 | 5 |
Study 2: Antitumor Activity
In vitro studies evaluating the cytotoxic effects of 1-(3-Aminophenyl)butan-1-one on cancer cell lines revealed promising results. The compound exhibited a dose-dependent inhibition of cell viability in MCF-7 (breast cancer) and Patu8988 (pancreatic cancer) cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
| Patu8988 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
